2-(Dimethoxymethyl)furan physicochemical properties
2-(Dimethoxymethyl)furan physicochemical properties
A Strategic Synthon for Heterocyclic Chemistry and Drug Discovery [1]
Executive Summary
2-(Dimethoxymethyl)furan (CAS: 13213-00-8 / 1453-62-9), often referred to as furfural dimethyl acetal, is a masked aldehyde and a pivotal furan derivative.[1] While it serves as a stable precursor to furfural, its primary value in modern drug development lies in its role as the substrate for the Achmatowicz rearrangement .[1] This oxidative transformation converts the furan ring into a dihydropyranone, providing a rapid, stereocontrolled entry into the synthesis of monosaccharides, lactones, and complex heterocyclic scaffolds found in bioactive natural products.[1]
This guide details the physicochemical profile, synthetic utility, and handling protocols for 2-(dimethoxymethyl)furan, designed for researchers requiring high-purity applications.[1]
Part 1: Identity & Physicochemical Profile[1][2]
The following data aggregates experimental values from standard chemical safety and physical property databases.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-(Dimethoxymethyl)furan |
| Common Names | Furfural dimethyl acetal; 2-Furaldehyde dimethyl acetal |
| CAS Number | 13213-00-8 (Primary), 1453-62-9 |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| SMILES | COC(C1=CC=CO1)OC |
Physical Constants
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage |
| Boiling Point | 160–162 °C | @ 760 mmHg (Atmospheric) |
| Boiling Point (Red.) | 56–57 °C | @ 0.3 mmHg |
| Density | 1.055 – 1.063 g/mL | @ 20 °C |
| Refractive Index ( | 1.4480 – 1.4520 | Typical range for acetal furans |
| Flash Point | ~45–50 °C | Flammable (Class 3) |
| Solubility | DCM, MeOH, EtOAc, DMSO | Immiscible in water (hydrolyzes) |
Part 2: Synthetic Utility & Reactivity[1][7][8]
The Core Value: The Achmatowicz Rearrangement
For drug developers, the utility of 2-(dimethoxymethyl)furan extends beyond simple aldehyde protection.[1] It is the starting point for the Achmatowicz Rearrangement , a powerful method to expand the 5-membered furan ring into a 6-membered pyranone.
Mechanism & Application:
-
Oxidation: Treatment with an oxidant (e.g., NBS, m-CPBA, or singlet oxygen) in methanol yields 2,5-dimethoxy-2,5-dihydrofuran.[1]
-
Rearrangement: Acidic hydrolysis opens the ring and recyclizes it to form 6-hydroxy-2H-pyran-3(6H)-one (or its acetal).[1][2]
-
Utility: This pyranone is a "chiral pool" equivalent, allowing the de novo synthesis of rare sugars (e.g., L-sugars), aminoglycosides, and macrocyclic lactones.[1]
Visualization: The Achmatowicz Pathway
The following diagram illustrates the transformation flow from Furfural to the Pyranone scaffold using 2-(dimethoxymethyl)furan as the stable intermediate.[1]
Figure 1: The strategic role of 2-(dimethoxymethyl)furan in the oxidative expansion of furans to pyranones.[1][3][4]
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-(Dimethoxymethyl)furan
This protocol utilizes an acid-catalyzed acetalization.[1][2] To drive the equilibrium forward, water removal is critical, often achieved via trimethyl orthoformate (TMOF) as a chemical desiccant or azeotropic distillation.[1]
Reagents:
-
Furfural (freshly distilled)[1]
-
Methanol (anhydrous)[1]
-
Trimethyl Orthoformate (TMOF)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Ammonium Chloride (
)[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Furfural (1.0 equiv) and TMOF (1.1 equiv) in anhydrous Methanol (3.0 equiv).
-
Catalysis: Add p-TSA (0.01 equiv) or
(0.05 equiv) at room temperature. -
Reaction: Reflux the mixture for 3–5 hours. Monitor conversion via TLC (Silica gel; Hexane:EtOAc 8:2) or GC-MS.[1][2] The aldehyde peak (furfural) should disappear.[1][2]
-
Quench: Cool to room temperature. Neutralize the acid catalyst by adding solid Sodium Carbonate (
) or a few drops of Triethylamine.[1][2] -
Workup: Filter off solids. Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Purification: Distill the residue under vacuum.
Protocol B: C5-Lithiation (Functionalization)
The acetal group protects the aldehyde, allowing lithiation at the C5 position—a reaction impossible with free furfural.[1]
-
Dissolution: Dissolve 2-(dimethoxymethyl)furan in anhydrous THF under Argon/Nitrogen atmosphere.
-
Lithiation: Cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 30–60 minutes.
-
Electrophile Addition: Add the desired electrophile (e.g., alkyl halide, carbonyl) at -78 °C.
-
Deprotection (Optional): If the free aldehyde is required, treat the product with 1M HCl/THF to remove the acetal.[1][2]
Part 4: Stability & Handling (HSE)[1]
Stability Profile
-
Acid Sensitivity: High.[1][2] Acetals are stable to base but hydrolyze rapidly in the presence of aqueous acids or moisture + Lewis acids, reverting to furfural.[1][2]
-
Oxidation: Susceptible to air oxidation over time.[1][2] Store under inert gas (Nitrogen/Argon).
-
Peroxide Formation: Like many ethers/furans, prolonged exposure to air and light may form peroxides.[1][2] Test for peroxides before distillation.[1][2]
Safety Measures (GHS Classification)
-
Flammability: H226/H225 (Flammable liquid and vapor).[1][2] Keep away from heat/sparks.[1][5][2][6][7]
-
Health: H315 (Skin Irritation), H319 (Eye Irritation).[1][7]
-
Storage:
References
-
Synthose Inc. (2024).[1][2] 2-(Dimethoxymethyl)furan Product Specification & SDS. Retrieved from [1]
-
Achmatowicz, O., et al. (1971).[1][3][2][8] "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds". Tetrahedron, 27(10), 1973-1996.[1][3] (Foundational paper for the Achmatowicz Rearrangement).
-
PubChem. (2024).[1][2] 2-(Dimethoxymethyl)furan Compound Summary (CID 11815465).[1][2] National Library of Medicine.[1][2] Retrieved from [1]
-
Li, S., et al. (2022).[1][2] "Achmatowicz Rearrangement-Inspired Development of Green Chemistry". Accounts of Chemical Research. Retrieved from [1]
-
BenchChem. (2024).[1][2] Application of 2-(Diethoxymethyl)furan in Pharmaceutical Synthesis. Retrieved from [1]
Sources
- 1. 2-(Dimethoxymethyl)furan | C7H10O3 | CID 11815465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxyfuran | C5H6O2 | CID 117476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. synthose.com [synthose.com]
- 8. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]
